L-Ornithine 7-amido-4-methylcoumarin dihydrochloride
Description
Structural Characterization of L-Ornithine 7-amido-4-methylcoumarin Dihydrochloride
Molecular Architecture and Functional Group Analysis
This compound consists of two primary components: (S)-2,5-diaminopentanoic acid (L-ornithine) and 7-amido-4-methylcoumarin, covalently linked via an amide bond. The molecular formula is C₁₅H₁₇N₃O₃·2HCl , with a molecular weight of 362.25 g/mol .
Key Structural Features:
L-Ornithine Backbone :
7-Amino-4-methylcoumarin Core :
Dihydrochloride Counterions :
Functional Groups:
| Functional Group | Location | Role |
|---|---|---|
| Amide bond (C=O, N-H) | Linking ornithine and coumarin | Stabilizes the conjugate structure |
| Aromatic ring (benzopyrone) | Coumarin core | Fluorescence emission |
| Methyl substituent | Position 4 of coumarin | Modulates electronic properties |
| Amino groups (NH₂) | Ornithine backbone | Hydrogen bonding and salt formation |
Crystallographic Properties and Hydrogen Bonding Networks
The crystallographic behavior of this compound is influenced by its ability to form hydrogen bonds and ionic interactions. While direct crystallographic data for this compound is limited, insights can be drawn from structurally analogous systems.
Predicted Crystal Packing:
Spectroscopic Identification Methods
Fourier-Transform Infrared (FT-IR) Spectral Signatures
FT-IR spectroscopy provides critical information about functional groups and molecular vibrations.
| Absorption Band (cm⁻¹) | Functional Group | Assignment |
|---|---|---|
| 3300–3400 | N-H (amine, amide) | Stretching vibrations |
| 1650–1750 | C=O (amide, coumarin) | Stretching vibrations |
| 1500–1600 | C=C (aromatic) | Ring vibrations |
| 1300–1450 | C-N (amide) | Stretching vibrations |
| 1100–1250 | C-O (coumarin) | Stretching vibrations |
Note: Specific wavenumbers may vary based on crystallization conditions and hydration states.
Nuclear Magnetic Resonance (NMR) Spectral Profiling
NMR spectroscopy resolves the molecular environment of protons and carbons.
¹H NMR Key Signals
| Chemical Shift (δ, ppm) | Proton Environment | Multiplicity |
|---|---|---|
| 8.0–8.5 | Aromatic protons (coumarin) | Singlet/doublet |
| 7.5–8.0 | Amide proton (NH) | Broad singlet |
| 3.5–4.5 | Ornithine α-CH₂ | Multiplet |
| 2.0–2.5 | Methyl group (coumarin) | Singlet |
| 1.5–2.0 | Ornithine β/γ-CH₂ | Multiplet |
¹³C NMR Key Signals
| Chemical Shift (δ, ppm) | Carbon Environment |
|---|---|
| 160–170 | Carbonyl (amide, coumarin) |
| 120–150 | Aromatic carbons (coumarin) |
| 50–60 | Ornithine α-carbon |
| 30–50 | Ornithine β/γ-carbons |
| 20–25 | Methyl group (coumarin) |
Data inferred from structurally related fluorogenic substrates.
Raman Spectroscopy Characteristics
Raman spectroscopy complements FT-IR by detecting vibrational modes that are IR-forbidden or weak.
| Raman Shift (cm⁻¹) | Functional Group | Mode |
|---|---|---|
| 1600–1650 | C=C (aromatic) | Stretching |
| 1450–1550 | C-N (amide) | Stretching |
| 1200–1300 | C-O-C (coumarin) | Stretching |
| 1000–1100 | C-Cl (dihydrochloride) | Stretching |
| 800–900 | Ring breathing (coumarin) | Deformation |
Expected patterns based on coumarin derivatives and ionic interactions.
Properties
IUPAC Name |
(2S)-2,5-diamino-N-(4-methyl-2-oxochromen-7-yl)pentanamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3.2ClH/c1-9-7-14(19)21-13-8-10(4-5-11(9)13)18-15(20)12(17)3-2-6-16;;/h4-5,7-8,12H,2-3,6,16-17H2,1H3,(H,18,20);2*1H/t12-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRTYLCHCNDIJR-LTCKWSDVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647391 | |
| Record name | N-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)-L-ornithinamide--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201854-09-3 | |
| Record name | N-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)-L-ornithinamide--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chemical Synthesis Approach
A well-documented and industrially relevant method for preparing high-purity L-ornithine hydrochloride involves the chemical synthesis starting from L-arginine. This method is notable for its improved yield, purity, and simplified operational steps, as reported in Chinese patent CN1590367A.
- Dissolution of L-arginine in water.
- Addition of milk of lime (calcium hydroxide, 8-12%) and phase-transfer catalyst crown ether (3-5%).
- Heating and stirring at 95-100°C with reflux.
- Addition of choline as a promoter (1.5-2.5%).
- Cooling and acidification to pH 1.7-2.0 with sulfuric acid to precipitate calcium sulfate.
- Filtration to remove calcium sulfate.
- Vacuum concentration of filtrate.
- pH adjustment to 7.0-7.2 with saturated barium hydroxide solution.
- Filtration to remove barium sulfate.
- pH adjustment to 4.0-4.5 with hydrochloric acid.
- Vacuum concentration.
- Addition of ethanol (30-35°C), cooling, crystallization, and recrystallization with 25% water content ethanol.
- Filtration and drying to obtain high purity L-ornithine hydrochloride.
- Yield: 78-82%
- Purity: ≥99.0%
- Specific rotation: [α]_D^20 +23.0 to +24.5°
- Simplified operation due to phase-transfer catalyst and promoter use.
Experimental Data Summary
| Parameter | Embodiment 1 | Embodiment 2 |
|---|---|---|
| L-arginine amount | 500 g | 500 g |
| Milk of lime (Ca(OH)₂) | 50 g (30%) | 60 g (30%) |
| Crown ether (phase-transfer catalyst) | 15 g (3%) | 25 g (5%) |
| Choline (promoter) | 8 g (1.6%) | 10 g (2%) |
| Reaction temperature | 98°C | 98°C |
| Reaction time (post choline addition) | 2 hours | 2 hours |
| Cooling time | Immediate | 12 hours |
| Yield | 78% | 82% |
| Dry product content (purity) | 99.1% | 99.3% |
| Specific rotation [α]_D^20 | +23.5° | +24.5° |
Coupling of L-Ornithine with 7-Amido-4-Methylcoumarin
The coupling reaction between L-ornithine (or its hydrochloride salt) and 7-amido-4-methylcoumarin is typically performed via amide bond formation between the amino group of L-ornithine and the activated carboxyl group of the coumarin derivative.
General Synthetic Strategy
- Activation of the coumarin derivative's carboxyl group using coupling agents such as carbodiimides (e.g., EDC, DCC) or active esters.
- Reaction with L-ornithine hydrochloride in suitable solvents (e.g., aqueous or mixed organic solvents) under controlled pH to favor amide bond formation.
- Purification by crystallization or chromatography.
- Conversion to dihydrochloride salt by treatment with hydrochloric acid, ensuring improved solubility and stability.
Considerations in Preparation
- Maintaining stereochemical integrity of L-ornithine during coupling.
- Controlling reaction conditions (temperature, pH, solvent) to minimize side reactions.
- Ensuring complete removal of coupling reagents and byproducts to achieve high purity.
Summary Table of Preparation Steps and Conditions
| Step | Reagents/Conditions | Purpose/Outcome |
|---|---|---|
| 1. Preparation of L-ornithine hydrochloride | L-arginine, Ca(OH)₂, crown ether, choline, sulfuric acid, barium hydroxide, HCl, ethanol | High purity L-ornithine hydrochloride synthesis |
| 2. Activation of 7-amido-4-methylcoumarin | Carbodiimide or active ester coupling agents | Formation of reactive intermediate for amide bond formation |
| 3. Coupling reaction | L-ornithine hydrochloride, activated coumarin, solvent, controlled pH | Formation of L-Ornithine 7-amido-4-methylcoumarin |
| 4. Salt formation | Hydrochloric acid | Conversion to dihydrochloride salt for stability and solubility |
| 5. Purification | Crystallization, filtration, drying | Obtain pure final compound |
Research Findings and Analysis
- The chemical synthesis method for L-ornithine hydrochloride using phase-transfer catalysis and promoters significantly improves yield and purity compared to older enzymatic or purely chemical methods without catalysts.
- The use of crown ether as a phase-transfer catalyst facilitates the reaction under milder conditions, reducing byproducts and racemization.
- The addition of choline as a promoter enhances reaction efficiency.
- The multi-step pH adjustments and precipitation steps efficiently remove inorganic impurities (calcium sulfate, barium sulfate).
- Ethanol-induced crystallization and recrystallization ensure high purity and consistent optical activity.
- These optimized conditions are critical for producing L-ornithine hydrochloride suitable for subsequent coupling reactions with coumarin derivatives.
- While direct synthesis details of L-Ornithine 7-amido-4-methylcoumarin dihydrochloride are limited, the coupling chemistry follows standard amide bond formation protocols used widely in peptide and amino acid derivative synthesis.
Chemical Reactions Analysis
Types of Reactions
L-Ornithine 7-amido-4-methylcoumarin dihydrochloride can undergo several types of chemical reactions:
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield L-ornithine and 4-methylcoumarin.
Oxidation: The coumarin moiety can be oxidized to form various oxidized derivatives.
Substitution: The amino group of L-ornithine can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
Hydrolysis: Yields L-ornithine and 4-methylcoumarin.
Oxidation: Produces oxidized coumarin derivatives.
Substitution: Results in substituted ornithine derivatives.
Scientific Research Applications
L-Ornithine 7-amido-4-methylcoumarin dihydrochloride is used in various scientific research fields:
Chemistry: As a fluorescent probe to study enzyme kinetics and reaction mechanisms.
Biology: To investigate protease activity in biological samples.
Medicine: In drug discovery and development, particularly for screening protease inhibitors.
Industry: Used in the development of diagnostic assays and biochemical tests.
Mechanism of Action
The compound exerts its effects primarily through its interaction with proteases. When L-Ornithine 7-amido-4-methylcoumarin dihydrochloride is cleaved by a protease, the 4-methylcoumarin moiety is released, which fluoresces under UV light. This fluorescence can be measured to quantify protease activity. The molecular targets are typically serine proteases, cysteine proteases, and metalloproteases.
Comparison with Similar Compounds
L-Arginine 7-AmidO-4-Methylcoumarin Dihydrochloride
- Structure: Replaces L-ornithine with L-arginine, introducing a guanidino group in the side chain.
- Molecular Weight : 404.30 g/mol (vs. 362.26 g/mol for the ornithine derivative) .
- Enzymatic Specificity: Widely used as a substrate for cathepsin H, aminopeptidase B, and trypsin due to arginine’s preference in enzyme active sites. The guanidino group enhances binding affinity for enzymes requiring cationic interactions .
- Applications : Quantifies protease activity in studies of immune response, cancer, and neurodegenerative diseases .
L-Lysyl-L-Alanine 7-AmidO-4-Methylcoumarin Dihydrochloride
- Structure : A dipeptide (Lys-Ala) conjugated to 4-methylcoumarin.
- Key Differences : The dipeptide backbone increases molecular complexity, targeting peptidases with specificity for lysine or alanine residues.
- Applications: Used in studies of lysosomal proteases (e.g., cathepsin L) and peptide turnover mechanisms .
N-(4-Methyl-2-Oxo-2H-Chromen-7-Yl)-2-Oxo-Propanehydrazonoyl Chloride
- Structure: Lacks an amino acid moiety; instead, a hydrazonoyl chloride group is attached to the coumarin core.
- Function: Primarily serves as a synthetic intermediate for fluorescent probes and dyes. Its non-peptidic structure limits enzymatic applications but enhances stability in non-aqueous environments .
Comparative Analysis of Key Properties
| Compound Name | CAS Number | Molecular Weight (g/mol) | Target Enzymes | Purity (%) | Key Applications |
|---|---|---|---|---|---|
| L-Ornithine 7-amido-4-methylcoumarin | 201854-09-3 | 362.26 | Aminopeptidases, Ornithine-specific proteases | ≥96 | Enzyme kinetics, metabolic studies |
| L-Arginine 7-amido-4-methylcoumarin | 113712-08-6 | 404.30 | Cathepsin H, aminopeptidase B | ≥95 | Cancer research, immune response |
| L-Lysyl-L-Alanine 7-amido-4-methylcoumarin | - | ~500 (estimated) | Cathepsin L, lysosomal proteases | ≥95 | Protein degradation pathways |
| H-Orn-OEt・2HCl (Ornithine ethyl ester) | 84772-29-2 | 233.14 | Non-fluorescent; precursor for synthesis | ≥98 | Chemical synthesis, prodrug development |
Notes:
- Enzyme Specificity : The L-ornithine derivative is less commonly used than its arginine counterpart due to narrower enzyme compatibility. However, it is critical for studying ornithine-decarboxylating enzymes and urea cycle-related proteases .
- Synthetic Complexity: L-Ornithine derivatives require multi-step synthesis involving amidation of 4-methylcoumarin with Boc-protected ornithine, followed by deprotection and HCl salt formation. Similar methods are used for arginine derivatives but with additional steps to handle the guanidino group .
L-Ornithine 7-AmidO-4-Methylcoumarin in Metabolic Studies
- Fluorogenic Efficiency: The coumarin moiety provides 10–20× higher fluorescence quantum yield compared to non-methylated coumarin derivatives, improving detection sensitivity .
L-Arginine 7-AmidO-4-Methylcoumarin in Disease Models
Limitations
- Solubility : Both ornithine and arginine derivatives require acidic buffers (pH ≤ 5) for full solubility, limiting use in neutral-pH enzymatic assays .
- Stereochemical Purity: NMR data for related compounds (e.g., ’s 7p and 7q) reveal minor peaks from stereoisomers, necessitating stringent HPLC purification to ensure >95% enantiomeric excess .
Biological Activity
L-Ornithine 7-amido-4-methylcoumarin dihydrochloride is a fluorogenic substrate widely utilized in biochemical assays, particularly for studying enzyme activities. Its biological activity is primarily associated with its ability to release a fluorescent product upon enzymatic cleavage, making it valuable in various research and clinical applications.
- Molecular Formula : C₁₆H₂₁N₅O₃·2HCl
- Molecular Weight : 404.30 g/mol
- CAS Number : 113712-08-6
The compound functions as a substrate for specific enzymes, particularly aminopeptidases. Upon hydrolysis by these enzymes, L-Ornithine 7-amido-4-methylcoumarin releases 7-amido-4-methylcoumarin, which exhibits strong fluorescence. This property allows for quantitative measurements of enzyme activity.
Applications in Research
This compound has multiple applications across various fields:
- Biochemistry : Used to study enzyme kinetics and mechanisms.
- Clinical Diagnostics : Assists in monitoring enzyme levels in clinical samples, aiding in disease diagnosis.
- Quality Control : Employed in the quality control of enzyme preparations and development of new enzyme inhibitors.
Enzymatic Activity Measurement
Research has demonstrated the efficacy of L-Ornithine 7-amido-4-methylcoumarin as a substrate for measuring aminopeptidase activity. For example:
- A study highlighted its use in quantifying the activity of aminopeptidases in various biological samples, showing significant fluorescence changes correlating with enzyme concentration .
Comparative Studies
A comparative analysis was conducted with other similar compounds, such as L-Leucine 7-amido-4-methylcoumarin and L-Phenylalanine 7-amido-4-methylcoumarin. The unique recognition by ornithine aminopeptidases makes L-Ornithine 7-amido-4-methylcoumarin particularly valuable for specific enzymatic studies .
Data Table: Comparison of Fluorogenic Substrates
| Compound Name | Enzyme Target | Fluorescent Product Released | Application Area |
|---|---|---|---|
| L-Ornithine 7-amido-4-methylcoumarin | Aminopeptidases | 7-amido-4-methylcoumarin | Biochemical assays |
| L-Leucine 7-amido-4-methylcoumarin | Leucine aminopeptidase | 7-amido-4-methylcoumarin | Enzyme kinetics |
| L-Phenylalanine 7-amido-4-methylcoumarin | Phenylalanine aminopeptidase | 7-amido-4-methylcoumarin | Clinical diagnostics |
Research Findings
Recent studies have expanded on the potential therapeutic applications of L-Ornithine derivatives. For instance, research indicates that modifying the structure can enhance specificity and sensitivity towards particular enzymes, which could lead to improved diagnostic tools in clinical settings .
Q & A
How should L-Ornithine 7-amido-4-methylcoumarin dihydrochloride be stored to ensure stability in enzymatic assays?
Level: Basic
Methodological Answer:
The compound’s stability is critical for reproducible results. Based on structurally similar fluorogenic substrates (e.g., L-Arginine 7-amido-4-methylcoumarin derivatives), storage at -20°C in lyophilized form is recommended for long-term stability (1–2 years). For short-term use (6–12 weeks), -4°C is acceptable. Protect from light to prevent coumarin photodegradation . Reconstitute aliquots in ultrapure water (resistivity >18 MΩ·cm) and filter through 0.22 µm membranes to avoid particulate interference .
| Storage Condition | Duration | Evidence Source |
|---|---|---|
| -20°C | 1–2 years | |
| -4°C | 6–12 weeks |
How can researchers design an enzyme activity assay using this compound?
Level: Basic
Methodological Answer:
This compound acts as a fluorogenic substrate for enzymes (e.g., proteases or aminopeptidases) that cleave the amide bond, releasing 7-amino-4-methylcoumarin (AMC). Key steps:
Reaction Setup: Prepare a buffer system compatible with the target enzyme (e.g., pH 7.4 Tris-HCl for cathepsin H). Include reducing agents (e.g., DTT) if required for enzyme activation .
Substrate Concentration: Optimize using a Michaelis-Menten curve (typical range: 1–100 µM).
Fluorescence Detection: Monitor AMC release at Ex/Em = 380/460 nm . Use a plate reader with kinetic mode for real-time data .
Controls: Include a no-enzyme control and a blank with substrate alone to account for autofluorescence.
How to resolve discrepancies in kinetic data (e.g., inconsistent Km values) when using this substrate?
Level: Advanced
Methodological Answer:
Data variability may arise from:
- Purity Issues: Confirm substrate purity (>95%) via HPLC or mass spectrometry. Impurities (e.g., free AMC) skew baseline readings .
- Enzyme Source Variability: Use standardized enzyme lots (e.g., recombinant vs. tissue-extracted).
- Buffer Interference: Test alternate buffers (e.g., PBS vs. acetate) to rule out ionic strength effects on fluorescence .
- Photobleaching: Limit exposure to excitation light during readings .
Troubleshooting Table:
| Issue | Solution |
|---|---|
| High background signal | Pre-filter substrate solution; test for AMC contamination |
| Non-linear kinetics | Verify enzyme activity via a reference substrate (e.g., Z-Phe-Arg-AMC) |
What advanced strategies validate the specificity of this compound for a target enzyme?
Level: Advanced
Methodological Answer:
Specificity validation requires orthogonal approaches:
Inhibitor Studies: Co-incubate with enzyme-specific inhibitors (e.g., E-64 for cysteine proteases). A >80% reduction in fluorescence confirms specificity .
Knockout Models: Compare activity in wild-type vs. enzyme-knockout cell lysates.
Mass Spectrometry: Confirm cleavage products (AMC and L-Ornithine) post-reaction .
Cross-Reactivity Screening: Test against related enzymes (e.g., cathepsin B/L) to rule out off-target hydrolysis .
How to synthesize this compound and verify its structure?
Level: Advanced
Methodological Answer:
While direct synthesis protocols are not detailed in the evidence, analogous methods for L-Arginine-AMC derivatives involve:
Coupling Reaction: React 7-amino-4-methylcoumarin with Boc-protected L-Ornithine using carbodiimide chemistry (e.g., EDC/HOBt).
Deprotection: Remove Boc groups with HCl/dioxane to yield the dihydrochloride salt .
Structural Confirmation:
- NMR: Verify peaks for coumarin (δ 6.1–6.3 ppm for aromatic protons) and ornithine (δ 1.5–3.0 ppm for side-chain CH2 groups).
- HRMS: Match molecular ion ([M+H]+) to theoretical m/z (C16H21N5O3·2HCl: 404.30 g/mol) .
What are the critical parameters for optimizing fluorescence signal-to-noise ratio in high-throughput screening?
Level: Advanced
Methodological Answer:
Maximize signal-to-noise (S/N) by:
Substrate Saturation: Use concentrations ≥2× Km to ensure Vmax conditions.
Quencher Elimination: Avoid agents like sodium azide, which quench fluorescence.
Plate Selection: Use black plates with low autofluorescence.
Kinetic Range: Limit assay duration to the linear phase of AMC release (typically 10–30 min) .
Example Optimization Workflow:
- Pre-test: Run a pilot assay with positive/negative controls to define linear kinetics.
- Dye Compatibility: Confirm compatibility with other fluorescent dyes (e.g., for multiplexing).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
